3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate
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Overview
Description
3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate: is a complex organic compound that belongs to the class of triazolium salts This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cycloaddition reaction
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the triazole ring.
Addition of the Carbamoyl Group: The carbamoyl group is added via a reaction with an isocyanate.
Formation of the Oxopropyl Group: The oxopropyl group is introduced through an aldol condensation reaction involving an aldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted triazolium salts.
Scientific Research Applications
3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets in a specific manner.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes. It can inhibit enzyme activity by binding to the active site or allosteric sites.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in gene expression and cellular responses. It may also induce apoptosis in cancer cells by activating caspases.
Comparison with Similar Compounds
3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate: can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: This compound has a similar oxopropyl group but differs in the core structure and functional groups.
Dialkyl (2-oxopropyl)phosphonates: These compounds share the oxopropyl group but are used primarily in the synthesis of phosphorylated heterocycles.
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Uniqueness: : The presence of the triazole ring and the combination of phenyl and carbamoyl groups make This compound unique. Its ability to form stable complexes and its potential biological activity set it apart from similar compounds.
Properties
Molecular Formula |
C18H16N4O3 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-oxo-3-(2-oxopropyl)-N,1-diphenyl-2H-triazol-3-ium-4-carboximidate |
InChI |
InChI=1S/C18H16N4O3/c1-13(23)12-21-16(17(24)19-14-8-4-2-5-9-14)18(25)22(20-21)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H-,19,20,24,25) |
InChI Key |
AQQNFSZNQRWOSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C[N+]1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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